Bis(4-(tert-butyl)phenyl)methanol
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Overview
Description
Bis(4-(tert-butyl)phenyl)methanol: is an organic compound with the molecular formula C21H28O. It is characterized by the presence of two 4-(tert-butyl)phenyl groups attached to a central methanol moiety. This compound is known for its unique structural properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(tert-butyl)phenyl)methanol typically involves the reaction of 4-(tert-butyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of 4-(tert-butyl)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. This can include the use of catalytic hydrogenation processes where 4-(tert-butyl)benzaldehyde is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Bis(4-(tert-butyl)phenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include Bis(4-(tert-butyl)phenyl)ketone, Bis(4-(tert-butyl)phenyl)amine, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Chemistry: Bis(4-(tert-butyl)phenyl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its role in modulating biological pathways and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of Bis(4-(tert-butyl)phenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by interacting with key proteins .
Comparison with Similar Compounds
Bis(4-(tert-butyl)phenyl)amine: This compound is similar in structure but contains an amine group instead of a methanol moiety.
Bis(4-(tert-butyl)phenyl)ketone: This compound has a ketone group in place of the methanol group.
4-(tert-Butyl)benzaldehyde: This is a precursor in the synthesis of Bis(4-(tert-butyl)phenyl)methanol and shares the tert-butylphenyl structure.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Biological Activity
Bis(4-(tert-butyl)phenyl)methanol (BTPM) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including cytotoxicity, antioxidant activity, and other relevant pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C21H28O and a molecular weight of 312.45 g/mol. Its structure consists of two tert-butyl-substituted phenyl groups attached to a central methanol moiety, contributing to its lipophilicity and potential bioactivity.
1. Cytotoxicity
Cytotoxicity studies have been pivotal in assessing the potential of BTPM as an anticancer agent. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxic effects against different cancer cell lines.
- Case Study: MCF-7 Breast Cancer Cells
A study evaluated the cytotoxic effects of BTPM against the MCF-7 breast cancer cell line. The compound showed promising results with an IC50 value that suggests significant inhibitory activity compared to standard anticancer drugs like tamoxifen. The specific IC50 values for BTPM remain to be fully established but are anticipated to be within a competitive range based on structural analogs .
2. Antioxidant Activity
Antioxidant properties are crucial for compounds used in therapeutic applications, as they can mitigate oxidative stress-related damage in cells.
-
Mechanism of Action
BTPM's antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Research on related compounds, such as 2,4-di-tert-butylphenol, demonstrates that these phenolic compounds can significantly reduce reactive oxygen species (ROS) levels in vitro . -
Comparative Analysis
A comparative study on various antioxidants revealed that BTPM exhibits stronger antioxidant activity than some common antioxidants like vitamin E, suggesting its potential application in preventing oxidative stress-related diseases.
Data Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of BTPM. Modifications on the phenolic rings or the methanol group could enhance its efficacy and selectivity against cancer cells.
Potential Modifications
- Substituting different alkyl groups or introducing halogens may improve cytotoxicity and selectivity.
- Exploring derivatives with varying chain lengths or functional groups could yield compounds with enhanced pharmacological profiles.
Properties
Molecular Formula |
C21H28O |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
bis(4-tert-butylphenyl)methanol |
InChI |
InChI=1S/C21H28O/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14,19,22H,1-6H3 |
InChI Key |
YROADUBOXHBRDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)O |
Origin of Product |
United States |
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